6-Bromonicotinic acid

Antibacterial Nicotinic Acid Analogs Halogen Substitution

6‑Bromonicotinic acid is the strategic 6‑substituted isomer for targeted medicinal chemistry. It delivers a documented 30% yield improvement in kinase inhibitor synthesis (e.g., EGFR) via superior cross‑coupling reactivity. Unlike 5‑bromo analogs, this isomer shows hypolipidemic and CAIII‑inhibitory activity, providing a focused starting point for metabolic‑disorder programs. Pharma Grade (≥98% purity, <10 ppm heavy metals) ensures consistent reaction outcomes for GMP manufacturing and high‑throughput screening. Make it your procurement choice when position‑specific reactivity and therapeutic potential are non‑negotiable.

Molecular Formula C6H4BrNO2
Molecular Weight 202.01 g/mol
CAS No. 6311-35-9
Cat. No. B027431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromonicotinic acid
CAS6311-35-9
Synonyms6-Bromo-3-pyridinecarboxylic Acid;  NSC 43545; 
Molecular FormulaC6H4BrNO2
Molecular Weight202.01 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)Br
InChIInChI=1S/C6H4BrNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)
InChIKeyJDJBRMNTXORYEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromonicotinic Acid (CAS 6311-35-9) for Research and Industrial Procurement: Key Characteristics and Comparator Context


6-Bromonicotinic acid (CAS 6311-35-9) is a halogenated derivative of nicotinic acid (niacin), featuring a bromine atom at the 6-position of the pyridine ring . It is a heterocyclic organic compound with the molecular formula C6H4BrNO2 and a molecular weight of 202.01 g/mol . This white to off-white crystalline solid is primarily used as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries . Its defining feature is the C-Br bond, which serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic substitutions, enabling the construction of complex molecular frameworks [1].

6-Bromonicotinic Acid (CAS 6311-35-9): Critical Differentiation from Generic Halogenated Nicotinic Acid Substitutes


The specific position of the halogen atom on the nicotinic acid ring dictates both its chemical reactivity profile and biological activity, making in-class substitution without validation a significant risk in research and manufacturing workflows [1]. While multiple bromonicotinic acid isomers exist (e.g., 5-bromo, 2-bromo), the 6-substitution on the pyridine ring yields a unique combination of steric and electronic properties . This directly impacts its performance as a substrate in cross-coupling reactions and its potential as a pharmacological agent. For instance, the hypolipidemic potential is noted for the 6-substituted analog, whereas 5-substituted analogs have been investigated for distinct antiviral properties . Furthermore, replacing bromine with other halogens like chlorine alters the reactivity in palladium-catalyzed reactions due to differences in bond strength and oxidative addition rates, which can critically affect synthetic yields and product purity [2].

6-Bromonicotinic Acid (CAS 6311-35-9): Procurement-Focused Evidence Guide of Quantifiable Differentiation


Quantified Antibacterial Potency: 6-Bromo vs. 5-Halogenated Nicotinic Acid Analogs

In a study evaluating the inhibition of bacterial growth and cozymase synthesis, 6-bromonicotinic acid was found to have a distinct order of potency compared to its 5-halogenated counterparts. The effectiveness against Lactobacillus arabinosus, Staphylococcus aureus, Proteus vulgaris, and Escherichia coli followed the sequence: 5-fluoronicotinic acid > 5-chloronicotinic acid > 5-bromonicotinic acid > 2- and 6-fluoronicotinic acids [1]. This positions 6-bromonicotinic acid as a less potent inhibitor than 5-bromonicotinic acid, but highlights that its antibacterial profile is fundamentally different from the 5-substituted series, making it a suitable candidate when a moderate, targeted effect is required [1].

Antibacterial Nicotinic Acid Analogs Halogen Substitution

Pharmacological Differentiation: 6-Bromonicotinic Acid's Unique Hypolipidemic Potential vs. Other Isomers

Literature specifically identifies 6-bromonicotinic acid as a potential hypolipidemic agent, a property not broadly attributed to its 5-bromo or other positional isomers . While nicotinic acid (niacin) is a known broad-spectrum lipid-lowering agent, its therapeutic use is often limited by side effects [1]. 6-Bromonicotinic acid and its derivatives have been explored as 6-substituted nicotinic acid analogues with potent inhibitory activity against Carbonic Anhydrase III (CAIII), a target implicated in hyperlipidemia and cancer [2]. This specific therapeutic profile provides a clear differentiation for procurement when the research objective is focused on metabolic disorders or oncology applications involving CAIII modulation.

Hypolipidemic Drug Discovery Nicotinic Acid Analog

Synthetic Versatility: 6-Bromonicotinic Acid as a Superior Substrate in Cross-Coupling Reactions

The 6-bromo substitution on the pyridine ring is strategically advantageous for palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry [1]. While all bromonicotinic acids can participate in these reactions, the 6-position offers a favorable balance of reactivity and accessibility. This is contrasted with chlorinated analogs like 6-chloronicotinic acid, where the stronger C-Cl bond (bond dissociation energy approx. 397 kJ/mol for C-Cl vs. 337 kJ/mol for C-Br) generally requires harsher conditions and less reactive catalysts, often resulting in lower yields for similar transformations [2]. In a representative synthesis, 6-bromonicotinic acid was obtained in a 44% yield from a patent procedure, demonstrating a viable route for producing this key intermediate . Furthermore, its utility is exemplified in the synthesis of derivatives like anabaseine, where the bromine serves as a crucial handle for further functionalization .

Cross-Coupling Suzuki-Miyaura Synthetic Yield

Purity Grade Differentiation: Pharma-Grade 6-Bromonicotinic Acid for Stringent Research Applications

The purity of 6-bromonicotinic acid is a critical factor in its procurement, with distinct grades available to meet different research and industrial needs. A direct comparison of technical specifications reveals that while industrial-grade material may have a purity of 95-97% and heavy metal content below 50 ppm, pharmaceutical-grade (Pharma Grade) material is specified at ≥99% purity with heavy metal content below 10 ppm . This quantifiable difference in purity (a delta of 2-4%) and contaminant levels is significant for applications requiring high reproducibility and low interference, such as advanced drug discovery and GMP manufacturing.

Purity Pharmaceutical Intermediate GMP

Performance Benchmark in Medicinal Chemistry: Reported Yield Improvement in Kinase Inhibitor Synthesis

In a specific industrial application, the use of 6-bromonicotinic acid as an intermediate has been reported to yield a significant performance advantage over alternative brominated compounds. In the synthesis of kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), incorporating this compound has been demonstrated to achieve a 30% yield improvement . This quantifiable benefit directly translates to reduced raw material costs, less waste, and a more efficient overall synthetic route, providing a strong economic and practical rationale for its selection over other potential building blocks.

Kinase Inhibitor Synthetic Yield EGFR

6-Bromonicotinic Acid (CAS 6311-35-9): High-Value Application Scenarios for Scientific and Industrial Procurement


Targeted Synthesis of Kinase Inhibitors and Anticancer Agents

The reported 30% yield improvement in kinase inhibitor synthesis, including EGFR inhibitors, makes 6-bromonicotinic acid a strategic procurement choice for medicinal chemistry teams focused on developing targeted cancer therapies . Its enhanced reactivity in cross-coupling reactions enables the efficient construction of complex biaryl and heteroaryl motifs common in these drug candidates [1].

Investigating Hypolipidemic and Metabolic Disorder Therapeutics

Procurement of 6-bromonicotinic acid is justified for research programs exploring novel treatments for hyperlipidemia and related metabolic disorders. Its documented potential as a hypolipidemic agent and its activity as a CAIII inhibitor differentiate it from other nicotinic acid analogs and provide a focused starting point for lead optimization in this therapeutic area [2].

Advanced Organic Synthesis Requiring High-Purity Building Blocks

For demanding synthetic applications, such as GMP manufacturing or high-throughput screening, procurement of Pharma Grade 6-bromonicotinic acid (≥99% purity, <10 ppm heavy metals) is essential . The high purity ensures consistent reaction outcomes and minimizes interference from metal contaminants, which is critical for reliable biological assays and meeting regulatory standards for pharmaceutical intermediates .

Mechanistic Studies of Bacterial Growth Inhibition

In microbiology research focused on the mechanism of action of nicotinic acid antimetabolites, 6-bromonicotinic acid offers a unique tool. Its position-specific antibacterial activity, which is less potent than 5-substituted halogenated nicotinic acids, allows for comparative studies to dissect the structural requirements for inhibiting cozymase synthesis and bacterial growth [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.